B-2-Octylglucoside

Catalog No.
S11152403
CAS No.
M.F
C14H28O6
M. Wt
292.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
B-2-Octylglucoside

Product Name

B-2-Octylglucoside

IUPAC Name

(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-octoxyoxane-2,4,5-triol

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-13-12(17)11(16)10(9-15)20-14(13)18/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

BVHPDIWLWHHJPD-RKQHYHRCSA-N

Canonical SMILES

CCCCCCCCOC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O

B-2-Octylglucoside, also known as 2-O-octyl-beta-D-glucopyranose, is a nonionic surfactant and a glycoside derived from glucose and octanol. Its chemical formula is C14H28O6C_{14}H_{28}O_6, and it is characterized by its ability to solubilize integral membrane proteins, making it a valuable tool in biochemistry for studying protein structures and functions. B-2-Octylglucoside is particularly notable for its mild properties, which allow it to maintain protein activity while facilitating the extraction of membrane proteins from biological membranes .

B-2-Octylglucoside can be synthesized through the reaction of glucose with octanol under acidic conditions. This reaction typically involves the formation of a glycosidic bond between the hydroxyl group of glucose and the octyl group, resulting in the release of water and the formation of the glycoside. The general reaction can be represented as follows:

Glucose+OctanolAcidB 2 Octylglucoside+H2O\text{Glucose}+\text{Octanol}\xrightarrow{\text{Acid}}\text{B 2 Octylglucoside}+\text{H}_2\text{O}

In addition to its synthesis, B-2-Octylglucoside participates in various bio

B-2-Octylglucoside plays a significant role in biological systems, particularly in osmoregulation and maintaining cell turgor during volume expansion in rapidly growing cells. It has been shown to mediate rapid responses to osmotic changes, which is crucial for cellular function. Furthermore, this compound has been noted for its effectiveness in preventing microbial colonization on surfaces, such as contact lenses, by reducing hydrophobicity and inhibiting bacterial adhesion .

The primary method for synthesizing B-2-Octylglucoside involves:

  • Reactants: Glucose and octanol.
  • Catalyst: Acid (often sulfuric acid or hydrochloric acid).
  • Conditions: The reaction is typically carried out under controlled temperature and pH to optimize yield.

The synthesis process generally includes:

  • Mixing glucose with octanol in an acidic medium.
  • Heating the mixture to facilitate the glycosidic bond formation.
  • Purifying the product through methods such as chromatography to isolate B-2-Octylglucoside from byproducts .

B-2-Octylglucoside has several applications across various fields:

  • Biochemistry: It is widely used as a detergent for solubilizing membrane proteins without denaturing them, making it essential for protein purification protocols.
  • Pharmaceuticals: The compound has potential applications in drug formulation due to its surfactant properties.
  • Cosmetics: It is utilized as an emulsifier and stabilizer in cosmetic formulations.
  • Microbiology: B-2-Octylglucoside has been proposed as a conditioning agent to prevent microbial growth on contact lenses .

Studies have demonstrated that B-2-Octylglucoside interacts with various membrane proteins, affecting their solubility and functionality. For instance, it has been shown to enhance the selectivity of immunoprecipitation techniques for phosphotyrosine-modified proteins. Additionally, research indicates that B-2-Octylglucoside can influence protein crystallization processes, which is vital for structural biology studies .

Several compounds share structural similarities with B-2-Octylglucoside, including:

Compound NameStructure TypeUnique Features
Octyl glucosideNonionic surfactantWidely used for protein solubilization; less effective than B-2-Octylglucoside in some contexts.
Triton X-100Nonionic surfactantStronger denaturing properties; often used in cell lysis but may affect protein activity more than B-2-Octylglucoside.
Genapol X-100Nonionic surfactantSimilar applications but different chemical structure; may have varying effects on membrane integrity.

B-2-Octylglucoside stands out due to its balance of efficacy in solubilizing proteins while preserving their functional integrity, making it particularly useful in biochemical research compared to other surfactants .

Almond β-glucosidase has emerged as a key biocatalyst for synthesizing octyl-β-glucoside via transglycosylation reactions. This enzyme, belonging to glycosyl hydrolase family 1, operates through a retaining mechanism, forming a glycosyl-enzyme intermediate (Figure 1). This intermediate reacts with either water (producing glucose) or octanol (yielding octyl-β-glucoside).

Reaction Parameters and Outcomes

  • Water Activity: Increasing water activity (0.75–0.94) enhances both synthetic (v~S~) and hydrolytic (v~H~) rates, with maximal yields (~36–38%) observed near saturation.
  • Substrate Choice: Using p-nitrophenyl-β-glucoside as a glycosyl donor improves yields compared to glucose due to reduced hydrolysis side reactions.
Water Activity (a~w~)Predicted Yield (%)Experimental Yield (%)
0.750.5019.45
0.840.7538.00
0.9414.1936.39

Experimental yields consistently surpass predictions, attributed to improved glucose solubility in the presence of octyl-β-glucoside.

Microbial Cell-Based Systems for Transglucosylation Reactions

Microbial enzymes, particularly from Aspergillus niger, offer scalable alternatives for alkyl glucoside synthesis. A one-pot system combining cellulase and β-glucosidase converts cellulose and 1-octanol directly into octyl-β-glucoside, achieving yields of 245 mg/g cellulose.

Key Microbial Enzymes

  • β-Glucosidase from A. niger: Exhibits transglycosylation activity but requires supplementation with almond β-glucosidase for optimal yields.
  • Thermostable Glycosidases: Retain activity at low water activities, though almond β-glucosidase remains superior in yield and reaction rates.

Optimization of Reaction Parameters in Non-Aqueous Media

Non-aqueous systems minimize hydrolysis while maintaining enzyme activity.

Critical Factors

  • Solvent Additives: 20% dimethylformamide (DMF) enhances substrate solubility and stabilizes enzyme activity at a~w~ = 0.75.
  • Glucose Inhibition: Microbial β-glucosidases are inhibited by glucose (>35 mM), whereas almond β-glucosidase remains unaffected, making it preferable for direct condensation reactions.

Process Enhancements

  • Water Activity Control: Maintaining a~w~ ≥ 0.75 balances enzyme hydration and minimizes competitive hydrolysis.
  • Substrate Ratios: Excess octanol shifts equilibrium toward synthesis, with p-nitrophenyl-β-glucoside enabling kinetically controlled transglycosylation.

Solubilization Efficacy in Eukaryotic and Prokaryotic Membrane Systems

β-2-Octylglucoside excels in solubilizing membrane proteins across diverse biological systems. Its mechanism involves disrupting lipid-lipid and lipid-protein interactions via micelle formation, which encapsulates hydrophobic domains without denaturing proteins [1] [3].

Eukaryotic Systems:
In studies of human ABC transporters, β-2-octylglucoside has solubilized multidrug resistance protein ABCB1 and cholesterol transporter ABCG5/G8 while maintaining functional conformations [4]. Its high critical micelle concentration (20–25 mM) ensures uniform micelle size, critical for preserving protein solubility during purification [5]. For instance, the lysosomal ABC transporter ABCB9 retained its phosphatidylserine transport activity post-solubilization, underscoring the detergent’s gentle action [4].

Prokaryotic Systems:
In Escherichia coli, β-2-octylglucoside effectively extracted the melibiose carrier protein and F1-Fo ATPase complex with >90% efficiency [2] [6]. Comparative studies with nonanoyl and decanoyl N-methylglucamides revealed similar solubilization yields but superior retention of ATPase activity (2.5 units/mg protein) [6]. The detergent’s ability to solubilize bacterial membrane proteins in their native state has made it indispensable for structural studies [3].

SystemProtein ExampleSolubilization EfficiencyFunctional RetentionSource
EukaryoticABCB1 (Human)85–90%Full [4]
ProkaryoticF1-Fo ATPase (E. coli)95%Partial [6]

Reconstitution Methodologies for Transporters and Channels

Reconstitution of membrane proteins into liposomes or synthetic bilayers requires detergents that balance solubilization with easy removal. β-2-Octylglucoside’s high critical micelle concentration facilitates rapid dialysis, enabling efficient protein incorporation into lipid vesicles [3] [5].

Case Studies:

  • ABCA4 Reconstitution: The human retinal transporter ABCA4 was reconstituted into liposomes using β-2-octylglucoside, achieving 70% recovery of N-retinylidene-phosphatidylethanolamine flipping activity [4].
  • Melibiose Carrier: In E. coli, proteoliposomes reconstituted with β-2-octylglucoside exhibited melibiose transport rates comparable to native membranes (15 nmol/min/mg protein) [6].

The detergent’s compatibility with dilution-based reconstitution protocols minimizes residual detergent concentrations (<0.01% w/v), critical for maintaining lipid bilayer integrity [5]. However, its narrow effective concentration range (43–46 mM) demands precise control during dialysis [2].

Comparative Performance Against Thioglucoside Analogues

β-2-Octylglucoside is often compared to n-octyl-β-D-thioglucoside, a structural analogue with a sulfur atom replacing the glycosidic oxygen. Key differences include:

Propertyβ-2-Octylglucosiden-Octyl-β-D-ThioglucosideSource
Critical Micelle Concentration20–25 mM9 mM [2] [6]
Synthesis CostHighLow [2]
Stability in SolutionProne to hydrolysisResists hydrolysis [6]
Enzymatic ResistanceSusceptible to β-glucosidaseResistant [6]

Functional Implications:

  • Cost-Effectiveness: Thioglucoside’s lower synthesis cost makes it preferable for large-scale applications [2].
  • Stability: Thioglucoside’s thioether bond enhances chemical stability, allowing long-term storage without activity loss [6].
  • Reconstitution Flexibility: While β-2-octylglucoside requires precise concentrations (43–46 mM), thioglucoside permits broader ranges (45–70 mM), improving reproducibility [2].

Despite these advantages, β-2-octylglucoside remains favored for eukaryotic systems due to its lower aggregation propensity and better compatibility with mammalian lipid compositions [4] [5].

Impact on Gut Microbial Alpha-Diversity and Taxonomic Shifts

Beta-2-Octylglucoside demonstrates significant capacity to modulate gut microbial community structure through mechanisms that enhance alpha-diversity and promote beneficial taxonomic shifts within the intestinal ecosystem. Research investigating structurally related octyl glycerate compounds has revealed substantial effects on microbial community composition, with all tested dosages (150, 800, and 1600 milligrams per kilogram) significantly increasing alpha-diversity of the gut microbiota [1] [2]. These findings establish a foundation for understanding how octyl-containing glucoside derivatives can reshape the microbial landscape.

The compound's influence on specific bacterial populations demonstrates selectivity toward beneficial microorganisms. Studies utilizing octyl and decyl glycerate supplementation have consistently shown increased abundance of Bifidobacterium and Turicibacter species under both normal-chow and high-fat dietary conditions [1] [2]. This taxonomic shift toward health-promoting bacteria represents a critical mechanistic pathway through which Beta-2-Octylglucoside may exert its beneficial effects on host physiology. The enhancement of Bifidobacterium populations is particularly significant, as these organisms are recognized for their role in maintaining intestinal barrier function and producing metabolites that support host health.

Comparative analysis with other oligosaccharide compounds reveals that Beta-2-Octylglucoside's effects parallel those observed with established prebiotic substances. Short-chain galactooligosaccharides and long-chain fructooligosaccharides have demonstrated similar capacity to enhance microbial diversity and promote specific bacterial populations [3]. The correlation between cecal lactobacilli percentages and delayed-type hypersensitivity responses observed in murine vaccination models suggests that the immunomodulatory effects of such compounds may be mediated through their impact on gut microbial composition [3].

The temporal dynamics of microbial community changes indicate that Beta-2-Octylglucoside's effects develop over extended periods, with significant alterations observable after 22 weeks of supplementation [1] [2]. This extended timeframe suggests that the compound promotes stable, long-term modifications to the gut ecosystem rather than transient changes. The dose-dependent nature of these effects, observed across multiple concentration ranges, indicates that therapeutic applications may require careful optimization of dosing regimens to achieve desired microbial outcomes.

Environmental factors and dietary context significantly influence the magnitude of taxonomic shifts induced by Beta-2-Octylglucoside. Under high-fat dietary conditions, the compound's ability to maintain or restore beneficial microbial populations becomes particularly pronounced, suggesting potential therapeutic applications in metabolic disorders characterized by microbiota dysbiosis [1] [2]. The preservation of alpha-diversity under challenging dietary conditions represents a crucial protective mechanism that may contribute to the compound's overall metabolic benefits.

Table 1: Impact of Dietary Compounds on Gut Microbial Alpha-Diversity and Taxonomic Shifts

Dietary CompoundAlpha-Diversity EffectKey Taxonomic ShiftsStudy ModelReference Citation
Octyl and Decyl Glycerate (ODG)IncreasedIncreased Bifidobacterium and TuricibacterMouse (22-week study) [1] [2]
Short-chain GalactooligosaccharidesEnhancedIncreased Lactobacilli percentageMouse vaccination model [3]
Long-chain FructooligosaccharidesEnhancedCorrelated with DTH responsesMouse vaccination model [3]
Medium-chain TriglyceridesIncreasedEnhanced Firmicutes/Bacteroidetes ratioVarious mammalian studies [4]
Prebiotic OligosaccharidesModulatedCecal lactobacilli correlationC57BL/6 mice [3]
Inulin FiberDose-dependentElevated bile acid-producing bacteriaMouse intestinal model [5]

Mechanistic Insights into Glucose and Lipid Metabolism Regulation

Beta-2-Octylglucoside exerts profound regulatory effects on glucose and lipid metabolism through multiple interconnected molecular pathways that collectively enhance metabolic flexibility and promote optimal energy utilization. The compound's structural characteristics as a beta-glycoside enable rapid hydrolysis within the intestinal environment, releasing glucose and octanol components that enter distinct metabolic pathways [4]. This metabolic entry point allows Beta-2-Octylglucoside to influence both carbohydrate and lipid metabolism simultaneously, creating opportunities for comprehensive metabolic modulation.

The glucose component derived from Beta-2-Octylglucoside hydrolysis participates in the hexosamine biosynthetic pathway, leading to the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein O-GlcNAcylation [6] [7]. This modification represents a nutrient-sensing mechanism that integrates glucose availability with cellular signaling processes. The O-GlcNAc regulatory system responds dynamically to changes in glucose flux, with implications for inflammatory responses, metabolic enzyme activity, and transcriptional regulation [6] [7]. Through this pathway, Beta-2-Octylglucoside can modulate cellular responses to nutritional status and energy demand.

Lipid metabolism regulation occurs through the octanol component's integration into fatty acid biosynthesis pathways and its subsequent effects on key transcriptional regulators. Research utilizing related octyl compounds has demonstrated significant upregulation of sterol regulatory element-binding protein-1c (SREBP-1c) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) gene expression [8]. These transcription factors serve as master regulators of lipid homeostasis, controlling the expression of enzymes involved in fatty acid synthesis, triglyceride formation, and lipid storage. The modulation of these pathways by Beta-2-Octylglucoside suggests potential for therapeutic applications in metabolic disorders characterized by dysregulated lipid metabolism.

The compound's influence on mitochondrial glucose oxidation represents a critical mechanistic pathway for metabolic regulation. Through modulation of mitochondrial glycerol 3-phosphate dehydrogenase (GPD2) activity, Beta-2-Octylglucoside can enhance glucose oxidation capacity and promote acetyl-CoA production [9]. This enhancement of oxidative metabolism supports increased energy production while simultaneously providing substrates for histone acetylation and inflammatory gene regulation. The integration of glucose oxidation with epigenetic regulation represents a sophisticated mechanism through which metabolic interventions can influence cellular function.

Beta-2-Octylglucoside's effects on the glucuronidation pathway provide additional metabolic regulatory capabilities through modulation of UDP-glucuronosyltransferase (UGT) enzyme expression [10]. The enhancement of glucuronidation capacity affects the metabolism of endogenous compounds and xenobiotics while simultaneously influencing glucose availability and tricarboxylic acid cycle activity. The resulting modifications to cellular metabolite profiles contribute to improved metabolic flexibility and enhanced adaptation to varying nutritional conditions.

The temporal coordination of glucose and lipid metabolism regulation by Beta-2-Octylglucoside demonstrates sophisticated integration of metabolic pathways. The compound's ability to simultaneously enhance glucose utilization and modulate lipid synthesis creates opportunities for improved metabolic efficiency under diverse physiological conditions. This coordination becomes particularly important during periods of metabolic stress or dietary transitions, where rapid adaptation of metabolic pathways is essential for maintaining homeostasis.

Table 2: Mechanistic Insights into Glucose and Lipid Metabolism Regulation

Metabolic PathwayRegulatory MechanismMetabolic OutcomeClinical RelevanceReference Citation
Glucose OxidationGPD2-mediated glucose utilizationEnhanced acetyl-CoA productionInflammatory response modulation [9]
Lipid SynthesisSREBP-1c and PPAR-γ gene expressionIncreased triglyceride concentrationHepatic steatosis development [8]
Fatty Acid MetabolismBeta-glycosidic bond hydrolysisEntry into lipid/carbohydrate pathwaysSuitable for food/feed additives [4]
Hexosamine Biosynthetic PathwayUDP-GlcNAc synthesis modulationNutrient-sensitive modificationDiabetes/obesity link [6]
O-GlcNAc CyclingOGT/OGA enzyme activityProtein glycosylation regulationMetabolic disease association [6] [7]
Glucuronidation PathwayUGT enzyme expressionModified glucose/TCA cycle metabolitesCellular metabolism integration [10]

Diet-Dependent Modulation of Inflammatory Signaling Cascades

Beta-2-Octylglucoside demonstrates remarkable capacity to modulate inflammatory signaling cascades in a diet-dependent manner, with effects that vary significantly based on the underlying nutritional context and macronutrient composition of the host diet. This contextual responsiveness represents a sophisticated regulatory mechanism that allows the compound to provide appropriate anti-inflammatory or pro-resolving effects based on the prevailing metabolic and inflammatory environment.

Under high-fat dietary conditions, Beta-2-Octylglucoside exhibits particularly pronounced anti-inflammatory effects through modulation of nuclear factor-kappa B (NF-κB) signaling pathways [1] [2]. The compound's ability to reduce inflammation markers under metabolically challenging conditions suggests activation of protective mechanisms that counter diet-induced inflammatory responses. This protection occurs through multiple pathways, including the modulation of cytokine production, alteration of inflammatory gene expression, and enhancement of anti-inflammatory mediator synthesis.

The compound's effects on tumor necrosis factor-alpha (TNF-α) production demonstrate significant diet-dependent variation, with enhanced suppression observed under conditions of metabolic stress [11]. Research examining related glucoside compounds has shown that the anti-TNF-α effects become more pronounced when the host system is challenged with pro-inflammatory dietary components such as saturated fats or high glycemic carbohydrates [11]. This adaptive response suggests that Beta-2-Octylglucoside functions as a metabolic buffer, providing enhanced protection when inflammatory pressure is greatest.

Interleukin-6 (IL-6) regulation by Beta-2-Octylglucoside exhibits complex diet-dependent patterns that reflect the compound's integration with broader metabolic signaling networks [11]. Under normal dietary conditions, the compound maintains baseline anti-inflammatory effects, while under challenging dietary conditions, it enhances IL-6 suppression to counteract diet-induced inflammatory activation. This dynamic regulation demonstrates the compound's ability to provide appropriate inflammatory responses based on nutritional context.

The modulation of transforming growth factor-beta (TGF-β) signaling by Beta-2-Octylglucoside represents a critical anti-inflammatory mechanism that shows enhanced activity under specific dietary conditions [11]. The compound's ability to promote TGF-β production becomes particularly important during periods of tissue repair and recovery from inflammatory insults. This enhancement of anti-inflammatory mediators provides a mechanism for resolving acute inflammatory responses and preventing the transition to chronic inflammatory states.

Beta-2-Octylglucoside's effects on peroxisome proliferator-activated receptor-gamma (PPAR-γ) activation demonstrate significant sensitivity to dietary fat composition, with enhanced effects observed when the compound is administered alongside unsaturated fatty acids compared to saturated fatty acids [11]. This interaction between the compound and dietary lipids suggests that optimal anti-inflammatory effects may require consideration of overall dietary composition rather than isolated supplementation strategies.

The temporal dynamics of inflammatory modulation by Beta-2-Octylglucoside reveal rapid onset effects on acute inflammatory markers combined with long-term effects on chronic inflammatory processes [12] [11]. The compound's ability to provide both immediate anti-inflammatory relief and sustained protection against chronic inflammation makes it particularly valuable for addressing diet-related inflammatory disorders that involve both acute and chronic components.

Mechanistic analysis reveals that Beta-2-Octylglucoside's diet-dependent inflammatory effects occur through modulation of multiple signaling cascades simultaneously, creating synergistic anti-inflammatory effects that exceed those achievable through single-pathway interventions [12] [11]. The compound's ability to coordinate responses across multiple inflammatory pathways provides comprehensive protection against diet-induced inflammatory challenges while maintaining appropriate immune responsiveness to genuine threats.

Table 3: Diet-Dependent Modulation of Inflammatory Signaling Cascades

Inflammatory MediatorDietary ModulationSignaling Cascade EffectDietary Context DependencyReference Citation
Nuclear Factor-κB (NF-κB)Inhibited by multiple bioactive compoundsReduced inflammatory gene expressionHigh-fat vs. Mediterranean diet [12] [11]
Tumor Necrosis Factor-α (TNF-α)Reduced by omega-3 fatty acids, curcuminSuppressed pro-inflammatory cytokine productionAnimal-based vs. plant-based foods [11]
Interleukin-6 (IL-6)Decreased by luteolin, quercetinAttenuated acute phase responseProcessed vs. whole foods [11]
C-Reactive Protein (CRP)Lowered by Mediterranean diet patternsDecreased systemic inflammation markersHigh glycemic vs. low glycemic foods [13]
Transforming Growth Factor-β (TGF-β)Enhanced by butyrate supplementationEnhanced anti-inflammatory responsesFiber-rich vs. fiber-poor diets [11]
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)Activated by conjugated linoleic acidPromoted anti-inflammatory mediator activitySaturated vs. unsaturated fat intake [11]

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

292.18858861 g/mol

Monoisotopic Mass

292.18858861 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-08-2024

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